molecular formula C11H13ClN2O2 B13365626 (R)-5-Chloro-2-(piperazin-2-yl)benzoic acid

(R)-5-Chloro-2-(piperazin-2-yl)benzoic acid

Cat. No.: B13365626
M. Wt: 240.68 g/mol
InChI Key: BHTOGNQUQJZWSS-JTQLQIEISA-N
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Description

®-5-Chloro-2-(piperazin-2-yl)benzoic acid is a chemical compound that features a piperazine ring attached to a benzoic acid moiety with a chlorine substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-(piperazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-5-Chloro-2-(piperazin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(piperazin-2-yl)benzoic acid
  • (S)-2-(piperazin-2-yl)acetonitrile
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

®-5-Chloro-2-(piperazin-2-yl)benzoic acid is unique due to the presence of the chlorine substituent at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

5-chloro-2-[(2R)-piperazin-2-yl]benzoic acid

InChI

InChI=1S/C11H13ClN2O2/c12-7-1-2-8(9(5-7)11(15)16)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2,(H,15,16)/t10-/m0/s1

InChI Key

BHTOGNQUQJZWSS-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=C(C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1CNC(CN1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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